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Compound of Interest

Compound Name: 1-Acridinamine

CAS No.: 578-06-3

Cat. No.: B1663953 Get Quote

Technical Guide: 1-Acridinamine (CAS 578-06-3)
Physicochemical Characterization, Synthesis, and
Spectral Properties[1]
Executive Summary
1-Acridinamine (1-Aminoacridine) is a tricyclic aromatic heterocycle belonging to the acridine

class. Unlike its C9-substituted counterpart (used extensively as a fluorescent probe and

antiseptic), the C1-isomer exhibits distinct electronic properties due to the positioning of the

amino group relative to the central pyridine ring nitrogen. This guide details its physical

constants, synthesis via nitro-reduction, and spectroscopic behavior, serving as a reference for

researchers in medicinal chemistry and materials science.
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Property Detail

CAS Registry Number 578-06-3

IUPAC Name Acridin-1-amine

Synonyms 1-Aminoacridine; 1-Acridinylamine

Molecular Formula C₁₃H₁₀N₂

Molecular Weight 194.23 g/mol

SMILES Nc1cccc2nc3ccccc3cc12

InChI Key LOMMDWBTANPFEJ-UHFFFAOYSA-N

Structural Analysis
The acridine nucleus consists of two benzene rings fused to a central pyridine ring. In 1-
Acridinamine, the primary amine (-NH₂) substituent is located at the C1 position.

Numbering Context: In standard IUPAC numbering for acridine, the nitrogen atom is at

position 10. The carbon atoms are numbered 1-4 on one ring and 5-8 on the other, with 9

being the central meso-carbon.

Steric Environment: The C1 position is adjacent to the C9 (meso) carbon and distal from the

ring nitrogen (N10). This contrasts with 4-aminoacridine, where the amine is peri-to the ring

nitrogen, allowing for intramolecular hydrogen bonding. The 1-amino isomer lacks this peri-

interaction, influencing its basicity and solubility.
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Property Value / Description Source / Context

Physical State Solid (Crystalline needles)
Recrystallized from

ethanol/water

Color Yellow to Orange
Characteristic of conjugated

acridines

Melting Point 110 – 111 °C
Validated experimental value

[1]

Boiling Point N/A (Decomposes)
High thermal stability required

for sublimation

pKa (Conjugate Acid) 5.88

Slightly more basic than

acridine (5.6) but significantly

less than 9-aminoacridine

(~10) [2]

Solubility Profile
Soluble: Polar organic solvents (DMSO, Methanol, Ethanol, Acetone).

Moderately Soluble: Ethyl Acetate, Dichloromethane.

Insoluble/Poorly Soluble: Non-polar hydrocarbons (Hexane, Pentane), Water (neutral pH).

pH-Dependent Solubility: Highly soluble in acidic aqueous media (e.g., 0.1 M HCl) due to

protonation of the ring nitrogen, forming the water-soluble acridinium salt.

Spectroscopic Characterization
UV-Visible Absorption
The absorption spectrum of 1-acridinamine is dominated by

transitions characteristic of the acridine chromophore, perturbed by the auxochromic amino
group.

(Absorption):~435 nm (Visible region), responsible for the compound's yellow color [3].
Additional bands are typically observed in the UV region (~250 nm).
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Solvatochromism: The absorption maximum undergoes a bathochromic (red) shift in polar

protic solvents due to hydrogen bonding and stabilization of the excited state.

Fluorescence
Unlike 9-aminoacridine, which has a high quantum yield (

), 1-acridinamine exhibits modest fluorescence.

Emission Color: Blue-Green.

Mechanism: The lower quantum yield in 1-aminoacridine relative to the 9-isomer is attributed

to the lack of symmetric resonance stabilization of the excited state and potential non-

radiative decay pathways accessible to the non-symmetric isomer.

Synthesis & Production Protocols
The primary synthetic route involves the reduction of 1-nitroacridine. This precursor is typically

assembled via ring closure of a diphenylamine derivative.

Synthetic Workflow (DOT Diagram)

2-Chlorobenzoic Acid
+ 3-Nitroaniline

N-(3-nitrophenyl)
anthranilic acid

Ullmann Condensation
(Cu, K2CO3, Reflux) 1-Nitroacridone

(Isomer mix possible)

POCl3 / H2SO4
Ring Closure 1-Nitroacridine

Reduction/Aromatization
(if Acridone formed) 1-Acridinamine

(CAS 578-06-3)

Selective Reduction
(SnCl2/HCl or H2/Pd-C)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-Acridinamine via nitro-reduction.

Detailed Protocol: Reduction of 1-Nitroacridine
Prerequisite: Isolate pure 1-nitroacridine (separation from 3-nitro isomer may be required if

synthesized via non-regiospecific nitration).

Dissolution: Dissolve 1.0 eq of 1-nitroacridine in ethanol (0.1 M concentration).

Catalyst Addition: Add 5.0 eq of Stannous Chloride Dihydrate (

) dissolved in concentrated HCl.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of

starting material by TLC (Mobile phase: Ethyl Acetate/Hexane).

Workup:

Cool to room temperature.

Neutralize with NaOH solution (pH > 10) to precipitate the free amine.

Extract with Ethyl Acetate (

).

Wash organic layer with brine, dry over

.

Purification: Recrystallize from aqueous ethanol to yield yellow needles (MP: 110-111°C).

Applications & Biological Relevance
DNA Intercalation
Like most planar acridines, 1-acridinamine acts as a DNA intercalator. However, its binding

affinity (

) is generally lower than that of 9-aminoacridine.

Mechanism: The planar tricyclic ring slides between DNA base pairs (

-stacking).

Mutagenicity: It is a frameshift mutagen. The amino group can form hydrogen bonds with the

phosphate backbone, stabilizing the intercalated complex, though the geometry of the 1-

isomer is less optimal for this than the 9-isomer.

Analytical Chemistry
Used as a reference standard in the chromatographic separation of acridine derivatives and in

metabolic studies of nitroacridine drugs (e.g., Nitracrine) where 1-aminoacridine appears as a
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reductive metabolite [4].

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H341: Suspected of causing genetic defects (due to DNA intercalation).

Precautions:

Handle in a fume hood.

Wear nitrile gloves and safety glasses.

Avoid inhalation of dust/powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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